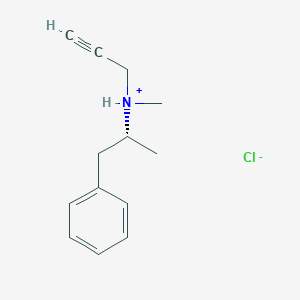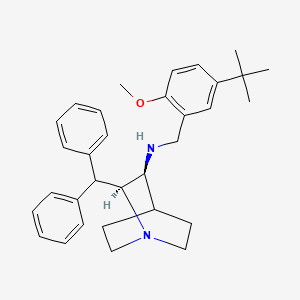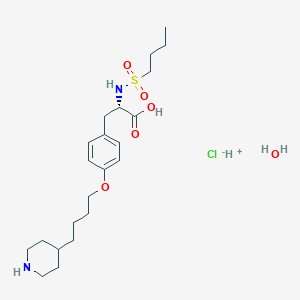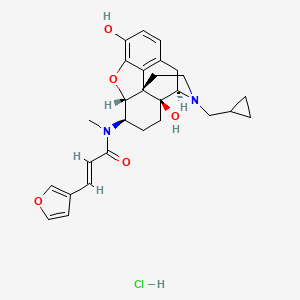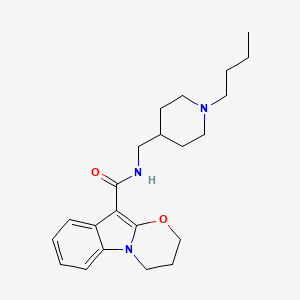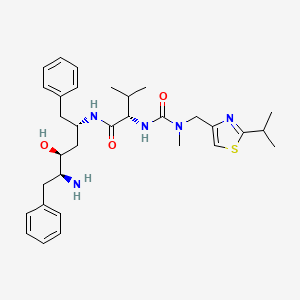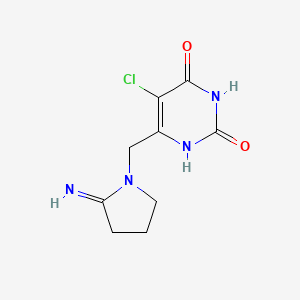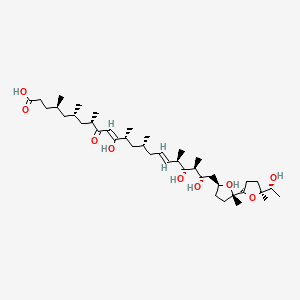
Ionomycin
Overview
Description
Ionomycin is a polyether antibiotic and ionophore produced by the bacterium Streptomyces conglobatus. It is known for its ability to bind and transport calcium ions (Ca²⁺) across biological membranes. This compound is widely used in scientific research to increase intracellular calcium levels and study calcium signaling pathways .
Mechanism of Action
Target of Action
Ionomycin is an ionophore and an antibiotic that primarily targets calcium ions (Ca2+) . It binds calcium ions in a 1:1 ratio . Although it can also bind other divalent cations like magnesium and cadmium, it prefers Ca2+ . The primary role of these targets is to regulate various cellular functions, including muscle contraction, nerve impulse transmission, and cell signaling.
Mode of Action
This compound increases intracellular calcium concentration by facilitating the transport of Ca2+ across the plasma membrane . It also releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This interaction with its targets leads to changes in the intracellular environment, particularly affecting calcium-dependent cellular processes.
Biochemical Pathways
The increase in intracellular calcium concentration triggered by this compound affects several biochemical pathways. It directly affects internal Ca2+ stores in cells, causing the release of Ca2+ into the cytosol . This in turn triggers further depletion of the stores through Calcium-Induced Calcium Release (CICR) and subsequently activates Store-Operated Calcium Entry (SOCE) . These changes can have downstream effects on various cellular processes that are regulated by calcium signaling.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in fats and dmso . This suggests that its bioavailability may be influenced by its lipid solubility. Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .
Result of Action
The result of this compound’s action is an increase in intracellular calcium concentration. This can have various molecular and cellular effects, depending on the specific cell type and the calcium-dependent processes that are active in those cells. For example, in T cells, this compound can trigger cell activation . In astrocytes, it can cause a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of extracellular Ca2+ can affect the ability of this compound to increase intracellular calcium levels . Furthermore, the lipid environment of the cell can influence the ability of this compound to cross the cell membrane, given its lipid solubility . The specific cellular environment, including the presence of other ions and proteins, can also influence the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
Ionomycin has a high affinity for calcium ions, binding them in a 1:1 ratio . It also binds other divalent cations like magnesium and cadmium, but prefers calcium . The interaction between this compound and these ions plays a crucial role in various biochemical reactions. For instance, this compound facilitates the transfer of calcium ions into and out of cells . This property of this compound is essential in studies related to calcium signaling pathways and cellular calcium homeostasis .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It can increase intracellular calcium levels, triggering cell death through apoptosis and autophagy . In human T cells, this compound induces hydrolysis of phosphoinositides and activates protein kinase C to mediate T cell activation . In human B cells, this compound treatment induces the activation of calcium-dependent endonuclease, resulting in apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It facilitates the transport of Ca2+ across the plasma membrane and releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . Additionally, this compound has been identified as a novel modulating ligand for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound concentrations ranging from 0.1 to 10 μM triggered a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau . The response was dependent on concentration and exposure time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a high concentration of this compound increased the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism, leading to increased reactive oxygen species (ROS) and decreased ATP .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a crucial role in calcium signaling pathways and influences the activation of PPARγ, a key regulator of lipid metabolism and glucose homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with calcium ions. It facilitates the transfer of calcium ions across the plasma membrane and releases calcium ions from intracellular stores .
Subcellular Localization
This compound is primarily localized in the plasma membrane where it facilitates the transport of calcium ions . Its activity is largely confined to this location, where it interacts with calcium ions and influences various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ionomycin is typically extracted from the fermentation broth of Streptomyces conglobatus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces conglobatus. The fermentation broth is processed to isolate this compound, which is then purified and crystallized. The final product is often provided as a calcium salt or free acid, both of which are insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .
Chemical Reactions Analysis
Types of Reactions: Ionomycin primarily undergoes complexation reactions with divalent cations such as calcium, magnesium, and cadmium. It forms stable complexes with these ions, facilitating their transport across membranes .
Common Reagents and Conditions:
Solvents: Acetone, benzene, hexane, methanol, ethanol, chloroform, and DMSO.
Conditions: The binding of this compound with calcium ions is pH-dependent, with maximum binding occurring at pH 9.5.
Major Products: The major product of this compound’s reaction with calcium ions is a 1:1 stoichiometric complex, which is used to study calcium transport and signaling in biological systems .
Scientific Research Applications
Ionomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study ion transport and complexation reactions.
Biology: Employed to increase intracellular calcium levels, which is crucial for studying calcium signaling pathways and cellular responses.
Industry: Applied in the development of calcium-sensitive assays and diagnostic tools.
Comparison with Similar Compounds
A23187 (Calcimycin): Another calcium ionophore with similar properties but different ion selectivity and binding affinity.
4-BrA23187: A brominated derivative of A23187 with distinct ion transport characteristics.
Comparison: Ionomycin is unique in its high selectivity for calcium ions over other divalent cations. It is more effective in transporting calcium ions compared to A23187, which can also transport other divalent cations like magnesium and zinc . Additionally, this compound has been found to have a unique binding mode with peroxisome proliferator-activated receptor gamma (PPARγ), distinguishing it from other ionophores .
Properties
IUPAC Name |
(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMRUGBZOYCAA-ADZNBVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040521 | |
| Record name | Ionomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56092-81-0 | |
| Record name | Ionomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ionomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IONOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


